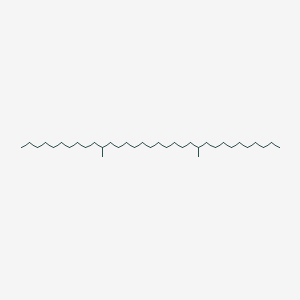![molecular formula C24H14Br6N2 B14260775 4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine CAS No. 143954-71-6](/img/structure/B14260775.png)
4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two phenyl rings, each substituted with three bromomethyl groups. The presence of multiple bromine atoms makes it a valuable reagent in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method starts with the bromination of 4,4’-dimethylbiphenyl to form 4,4’-bis(bromomethyl)biphenyl. This intermediate is then subjected to further bromination to introduce additional bromine atoms, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts, ensures high yield and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve efficient bromination without unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted bipyridine derivatives, while coupling reactions can produce extended aromatic systems .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form coordination complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bromine atoms and bipyridine core. The bromine atoms can participate in halogen bonding, while the bipyridine core can coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: A simpler analog with fewer bromine atoms, used in similar applications but with different reactivity.
4,4’-Bis(chloromethyl)biphenyl: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another biphenyl derivative with bromine atoms, used in organic synthesis and materials science.
Uniqueness
4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine stands out due to its high bromine content, which enhances its reactivity and makes it a versatile reagent in various chemical transformations. Its ability to form stable coordination complexes with metal ions also adds to its uniqueness and broadens its range of applications .
Eigenschaften
CAS-Nummer |
143954-71-6 |
|---|---|
Molekularformel |
C24H14Br6N2 |
Molekulargewicht |
809.8 g/mol |
IUPAC-Name |
4-[4-(tribromomethyl)phenyl]-2-[4-[4-(tribromomethyl)phenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H14Br6N2/c25-23(26,27)19-5-1-15(2-6-19)17-9-11-31-21(13-17)22-14-18(10-12-32-22)16-3-7-20(8-4-16)24(28,29)30/h1-14H |
InChI-Schlüssel |
DVORCVIHSBSGKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(Br)(Br)Br)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
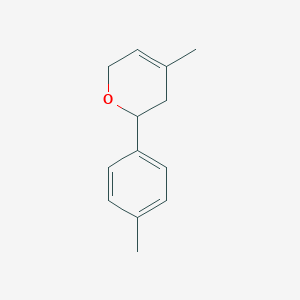
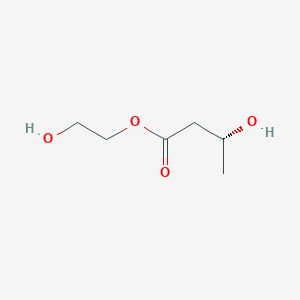
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

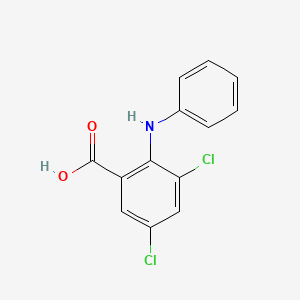
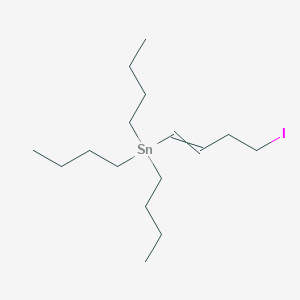

![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
